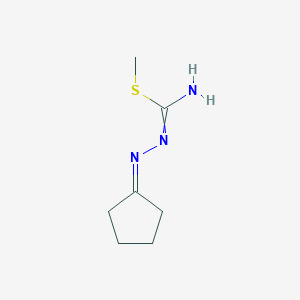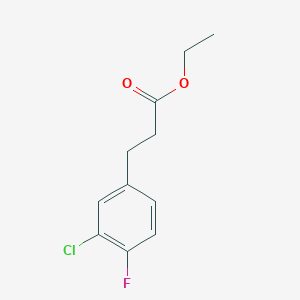
(4-Methyl-2-propoxypyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-propoxypyrimidin-5-yl)boronic acid typically involves the borylation of pyrimidine derivatives. One common method is the electrophilic borylation of aryl Grignard reagents prepared from arylbromides by direct insertion of magnesium in the presence of lithium chloride (LiCl) or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) at 0°C .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale borylation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions allows for the efficient production of boronic acids in bulk quantities .
化学反应分析
Types of Reactions
(4-Methyl-2-propoxypyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Oxidation and Reduction: Boronic acids can undergo oxidation to form boronic esters or borates and reduction to form boranes.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions yield boronic esters or boranes, respectively .
科学研究应用
(4-Methyl-2-propoxypyrimidin-5-yl)boronic acid has several scientific research applications, including:
作用机制
The mechanism of action of (4-Methyl-2-propoxypyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond through transmetalation. In Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron intermediate, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Uniqueness
(4-Methyl-2-propoxypyrimidin-5-yl)boronic acid is unique due to its specific structure, which allows for selective reactivity in cross-coupling reactions. Its propoxy group provides additional steric and electronic effects that can influence the reaction outcomes, making it a valuable reagent in organic synthesis .
属性
分子式 |
C8H13BN2O3 |
|---|---|
分子量 |
196.01 g/mol |
IUPAC 名称 |
(4-methyl-2-propoxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H13BN2O3/c1-3-4-14-8-10-5-7(9(12)13)6(2)11-8/h5,12-13H,3-4H2,1-2H3 |
InChI 键 |
NKIITOXSVDCTMV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1C)OCCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



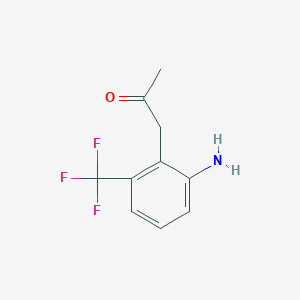
![Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14072117.png)
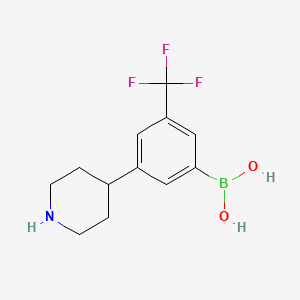
![2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14072123.png)
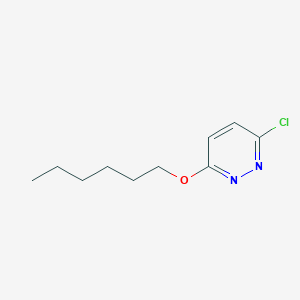
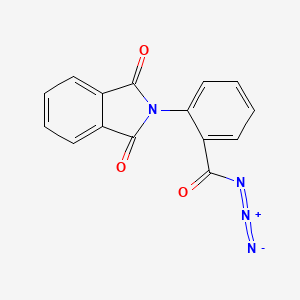
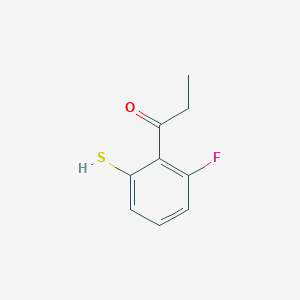
![Benzamide, N,N-bis[2-(benzoyloxy)ethyl]-](/img/structure/B14072151.png)
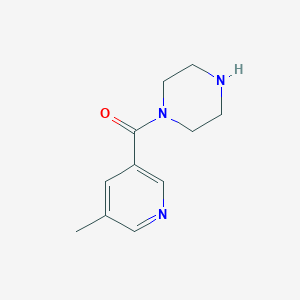
![7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B14072155.png)
